Deslanoside

Pharmacokinetics Cardiology Drug Metabolism

Procure Deslanoside (Deacetyllanatoside C) for its validated renal elimination pathway and distinct hemodynamic profile—positive inotropy without hypotension. Its 36–41 h half‑life and linear creatinine‑clearance correlation enable precise pharmacokinetic modeling, making it superior to enterohepatically recycled digitoxin. With a defined toxic serum range of 2.0–2.5 ng/mL, it provides a quantitative benchmark for therapeutic‑index studies. Supplied at ≥98% purity with full analytical traceability, it is the rational choice for cardiac‑glycoside assay development and Na⁺/K⁺‑ATPase research.

Molecular Formula C47H74O19
Molecular Weight 943.1 g/mol
CAS No. 17598-65-1
Cat. No. B1670294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeslanoside
CAS17598-65-1
SynonymsCedilanid D
Cedilanid-D
CedilanidD
Desacetyl Lanatoside
Desacetyldigilanide C
Desacetyllanatoside C
Deslanatoside C
Deslanoside
Lanatoside, Desacetyl
Molecular FormulaC47H74O19
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O
InChIInChI=1S/C47H74O19/c1-20-41(64-36-16-30(50)42(21(2)60-36)65-37-17-31(51)43(22(3)61-37)66-44-40(56)39(55)38(54)32(18-48)63-44)29(49)15-35(59-20)62-25-8-10-45(4)24(13-25)6-7-27-28(45)14-33(52)46(5)26(9-11-47(27,46)57)23-12-34(53)58-19-23/h12,20-22,24-33,35-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46+,47+/m1/s1
InChIKeyOBATZBGFDSVCJD-LALPQLPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 160 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.68e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deslanoside (CAS 17598-65-1): A Fast-Acting Cardiac Glycoside Reference Standard for Procurement


Deslanoside (Deacetyllanatoside C, CAS 17598-65-1) is a cardiotonic glycoside isolated from the leaves of *Digitalis lanata* [1]. It is a well-characterized member of the digitalis class, functioning as an inhibitor of the Na⁺/K⁺-ATPase pump [2]. Deslanoside is recognized for its rapid onset of action and is used in the research and management of congestive heart failure and supraventricular arrhythmias, particularly for controlling the ventricular rate in chronic atrial fibrillation [3].

Why Deslanoside (CAS 17598-65-1) Cannot Be Interchanged with Other Cardiac Glycosides


Despite sharing a common primary target, cardiac glycosides like Deslanoside, Digoxin, Digitoxin, and Ouabain are not interchangeable due to significant differences in their pharmacokinetic and pharmacodynamic profiles [1]. Substituting one for another without consideration can lead to suboptimal efficacy or increased toxicity risks. Key differentiating factors include half-life, onset and duration of action, primary route of elimination, and protein binding, which collectively dictate the drug's clinical utility and safety margin [2][3]. For instance, a compound with a longer half-life and hepatic clearance (e.g., Digitoxin) will behave very differently in vivo compared to one with a shorter half-life and renal clearance (e.g., Deslanoside, Ouabain), especially in patients with compromised organ function [4][5].

Deslanoside (CAS 17598-65-1): Quantified Differentiation from Comparator Cardiac Glycosides


Pharmacokinetic Differentiation: Deslanoside's Half-Life and Clearance Profile vs. Comparators

Deslanoside exhibits an intermediate physiologic half-life of 36 hours, distinctly separating it from the short-acting Ouabain (22 hours) and the long-acting Digitoxin (102-112 hours) [1]. This positions Deslanoside as a 'medium-duration' cardiac glycoside. Furthermore, its elimination is predominantly renal, with a half-life (t1/2) of 41 hours in healthy volunteers, extending to 61 hours in cardiac failure patients, highlighting its dependence on renal function [2]. This is a key differentiator from Digitoxin, which is primarily metabolized hepatically and excreted in bile [3].

Pharmacokinetics Cardiology Drug Metabolism

Route of Elimination: Deslanoside's Renal Excretion Advantage Over Digoxin and Digitoxin

In contrast to Digoxin and Digitoxin, for which biliary excretion is predominant, urinary excretion serves as the main route of elimination for Deslanoside and Ouabain [1]. A significant positive correlation (p < 0.001) has been established between serum Deslanoside concentration and serum creatinine, directly linking its clearance to renal function [2]. The elimination rate constant (β) shows good correlation with creatinine clearance (Cer) (β = 0.69×10⁻⁴Cer + 0.0089, γ=0.69), confirming renal function is a primary driver of Deslanoside elimination [3].

Drug Excretion Pharmacokinetics Toxicology

Hemodynamic Profile: Deslanoside's Inotropic Effect vs. Milrinone in a Rodent Model

In a head-to-head in vivo study in rats, Deslanoside (0.17 mg/kg, i.v.) and Milrinone (0.78 mg/kg, i.v.) produced distinct hemodynamic signatures [1]. Deslanoside significantly enhanced both systolic and diastolic blood pressure (SBP and DBP) and end-systolic pressure (Pes), whereas Milrinone significantly reduced SBP, DBP, and Pes [1]. Deslanoside increased cardiac output (CO) and stroke work (SW) without increasing heart rate, while Milrinone increased CO, heart rate, and ejection fraction (EF) [1].

Hemodynamics Cardiotonic Agents In Vivo Pharmacology

Analytical Purity for Reference Standard Use: Deslanoside HPLC Purity Benchmarking

High-purity Deslanoside is essential for its use as a chemical reference substance [1]. Commercially available Deslanoside standards can achieve a high-performance liquid chromatography (HPLC) purity of 99.96% . This level of purity is critical for accurate assay development and validation. The USP monograph for Deslanoside specifies an assay content of not less than 95.0% and not more than 103.0% on the dried basis, establishing a strict quality benchmark for procurement [2].

Analytical Chemistry Quality Control Reference Standards

Procurement-Linked Application Scenarios for Deslanoside (CAS 17598-65-1)


Pharmacokinetic Modeling of Renally-Cleared Cardiac Glycosides

The established correlation between Deslanoside clearance and creatinine clearance [1] makes it an ideal model compound for studying renal drug elimination pathways. Its well-defined half-life of 36-41 hours in healthy subjects [2] and its primary urinary excretion route [3] enable precise pharmacokinetic modeling in both normal and renal-impaired states, offering a clearer alternative to compounds with complex enterohepatic recirculation like Digitoxin [3].

Cardiovascular Research Requiring Positive Inotropy Without Hypotension

For in vivo cardiovascular studies where a positive inotropic effect is desired without a concomitant drop in systemic blood pressure, Deslanoside provides a validated model [4]. In head-to-head rodent studies, Deslanoside increased cardiac output and blood pressure, a profile distinct from the hypotensive inotrope Milrinone [4]. This makes Deslanoside the appropriate tool for investigating mechanisms of cardiac contractility independent of vasodilation.

Analytical Method Development and Quality Control Reference Standard

Deslanoside is a recognized chemical reference substance for developing and validating analytical methods [5]. Its availability at high purities, such as 99.96% as verified by HPLC , and its defined acceptance criteria (95.0%–103.0%) in the USP monograph [6], make it a critical procurement item for pharmaceutical quality control laboratories, bioanalytical CROs, and research groups developing new assays for cardiac glycosides.

Investigations into Cardiac Glycoside Toxicity and Therapeutic Index

Deslanoside's defined toxic serum level of 2.0-2.5 ng/mL, established through human studies [7], provides a quantitative benchmark for investigating the therapeutic index and toxicology of this drug class. Researchers studying digitalis-induced arrhythmias or other adverse effects can use Deslanoside as a standard compound with a well-characterized relationship between serum concentration, therapeutic effect, and toxicity [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deslanoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.